6,8-Dimethyl-1,2-dihydroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dimethyl-1,2-dihydroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-3-8(2)10-9(4-7)5-11-6-12-10/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZVLHATRQZUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=NCN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological activity of 6,8-Dimethyl-1,2-dihydroquinazoline in medicinal chemistry
An In-Depth Technical Guide to the Biological Activity of 6,8-Disubstituted Dihydroquinazolines in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatility has led to the development of numerous therapeutic agents across different disease areas.[1][2] This technical guide delves into the biological activities of quinazoline derivatives, with a particular focus on the 1,2-dihydroquinazoline core and the strategic importance of substitutions at the 6 and 8 positions of the benzene ring. While direct literature on 6,8-Dimethyl-1,2-dihydroquinazoline is sparse, this document synthesizes broader data on related substituted quinazolines to build a predictive framework for its potential therapeutic applications and to guide future research. We will explore the synthesis, anticancer, anti-inflammatory, and antimicrobial activities, supported by mechanistic insights, structure-activity relationship (SAR) analyses, and detailed experimental protocols.
The Quinazoline Scaffold: A Privileged Core in Drug Discovery
Quinazoline, a bicyclic heterocyclic compound, consists of a benzene ring fused to a pyrimidine ring.[1] This aromatic system and its reduced forms, such as dihydroquinazolines, serve as the foundation for a multitude of pharmacologically active molecules.[3][4] The structural rigidity, combined with the presence of nitrogen atoms that can act as hydrogen bond acceptors, allows quinazoline derivatives to bind effectively within the active sites of various enzymes and receptors.
The therapeutic relevance of this scaffold is well-established, with several quinazoline-based drugs approved for clinical use, particularly as kinase inhibitors in oncology (e.g., Gefitinib, Erlotinib, Lapatinib).[5][6] The broad spectrum of biological activities reported for this class of compounds includes:
The pharmacological profile of a quinazoline derivative is profoundly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies have consistently shown that modifications at positions 2, 3, 6, and 8 are critical for modulating potency and selectivity.[10][13] This guide will place special emphasis on the C-6 and C-8 positions, exploring how substitutions like methyl groups could drive specific biological outcomes.
Synthesis of 1,2-Dihydroquinazoline Derivatives
The synthesis of the 1,2-dihydroquinazoline core can be achieved through various multi-step protocols. A common and effective method involves the cyclization of chalcone-type intermediates with amidines. This approach offers the flexibility to introduce a wide variety of substituents onto the final heterocyclic structure.
General Synthetic Workflow
A representative synthetic pathway is outlined below. The process begins with the O-alkylation of a substituted hydroxybenzaldehyde, followed by a Claisen-Schmidt condensation to form a chalcone, which is then cyclized to yield the final dihydroquinazoline product.[14]
Caption: General workflow for the synthesis of dihydroquinazoline derivatives.
Detailed Experimental Protocol (Exemplary)
Step 1: Synthesis of O-Alkylated Benzaldehyde
-
To a solution of the chosen hydroxybenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-alkylated product, which can be purified by column chromatography.
Step 2: Synthesis of Chalcone Intermediate
-
Dissolve the O-alkylated benzaldehyde (1.0 eq) and tetralone (1.0 eq) in methanol.
-
Add a solution of potassium hydroxide (KOH) in methanol dropwise while keeping the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute HCl.
-
Filter the resulting precipitate, wash with water and cold ethanol, and dry to obtain the chalcone intermediate.[14]
Step 3: Synthesis of Dihydroquinazoline
-
Reflux a mixture of the chalcone intermediate (1.0 eq) and the appropriate amidine hydrochloride (1.5 eq) in acetonitrile.
-
Add a solution of sodium hydroxide (NaOH) and continue refluxing for 8-12 hours.
-
After completion (monitored by TLC), cool the mixture and pour it into crushed ice.
-
Filter the solid product, wash with water, and purify by recrystallization or column chromatography to obtain the final dihydroquinazoline derivative.[14]
Anticancer Activity: Targeting Cellular Proliferation
The quinazoline core is a well-validated scaffold for the development of anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[5][6]
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways (e.g., RAS-RAF-MEK-ERK and PI3K-AKT) promoting cell proliferation, survival, and angiogenesis.[15] Overexpression or mutation of EGFR is a hallmark of many cancers. Quinazoline-based inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Role of C6 and C8 Substitutions
Substitutions on the quinazoline core are crucial for achieving high affinity and selectivity for the EGFR kinase domain. While many approved inhibitors feature substitutions at the 6 and 7 positions, the 6 and 8 positions also play a significant role. For instance, studies on 2,6-disubstituted-quinazoline-4-one analogs have demonstrated potent inhibitory activity against dihydrofolate reductase (DHFR), another key cancer target.[16] The introduction of small, lipophilic groups like methyl at the C6 and C8 positions can enhance binding within the hydrophobic pocket of the kinase active site, potentially improving potency.
Comparative Anticancer Activity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of various quinazoline derivatives against human cancer cell lines, illustrating the potency of this chemical class.
| Compound | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Gefitinib | HeLa (Cervical) | EGFR Tyrosine Kinase Inhibitor | 4.3 | [17] |
| Gefitinib | MDA-MB-231 (Breast) | EGFR Tyrosine Kinase Inhibitor | 28.3 | [17] |
| Erlotinib | HepG2 (Liver) | EGFR Tyrosine Kinase Inhibitor | 25 | [17] |
| Erlotinib | MCF-7 (Breast) | EGFR Tyrosine Kinase Inhibitor | 20 | [17] |
| Compound 13 * | A549 (Lung) | EGFRwt Inhibitor | 0.005 | [15] |
| Compound 8 † | Various | ERK1/2, P38 Inhibition | 1.5-5.0 | [7] |
-
A 4-anilino-quinazoline derivative † A 2-phenyl-quinazoline-4-one derivative
Anti-inflammatory Activity: Modulation of Immune Responses
Chronic inflammation is an underlying cause of many diseases. Quinazoline derivatives have shown significant promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[1][18]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of quinazolines are often attributed to their ability to suppress the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] This is frequently achieved by inhibiting the activation of the transcription factor NF-κB, a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.
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A Theoretical In-Depth Technical Guide to the Molecular Modeling of 6,8-Dimethyl-1,2-dihydroquinazoline
This guide provides a comprehensive technical framework for the theoretical molecular modeling of 6,8-Dimethyl-1,2-dihydroquinazoline. It is intended for researchers, scientists, and professionals in drug development who are looking to understand and apply computational methods to characterize and explore the potential of novel heterocyclic compounds. This document moves beyond a simple recitation of methods, offering insights into the rationale behind procedural choices and establishing a self-validating workflow for robust and reproducible results.
Introduction: The Quinazoline Scaffold and the Untapped Potential of 6,8-Dimethyl-1,2-dihydroquinazoline
The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its derivatives have been successfully developed into clinically approved drugs, such as gefitinib and erlotinib, which act as epidermal growth factor receptor (EGFR) inhibitors in cancer therapy.[4][5][6] The diverse pharmacological profile of quinazolines stems from their ability to interact with various biological targets, a feature that can be fine-tuned through chemical modification.[7][8]
While much research has focused on the oxidized quinazoline and quinazolinone cores, the dihydro- forms, such as 6,8-Dimethyl-1,2-dihydroquinazoline, represent a less explored but potentially rich area for drug discovery. The introduction of methyl groups at the 6 and 8 positions can significantly influence the molecule's electronic properties, lipophilicity, and steric interactions with target proteins, thereby modulating its biological activity and pharmacokinetic profile.
This guide will lay out a systematic, in-silico approach to characterize 6,8-Dimethyl-1,2-dihydroquinazoline, providing a roadmap for predicting its physicochemical properties, spectroscopic signatures, and potential as a therapeutic agent.
Part 1: Foundational In-Silico Analysis: Geometry Optimization and Electronic Properties
A fundamental step in theoretical modeling is to determine the most stable three-dimensional conformation of the molecule and to understand its electronic landscape. Density Functional Theory (DFT) is a powerful quantum mechanical method that offers a good balance between accuracy and computational cost for these purposes.[9][10]
Experimental Protocol 1: DFT-Based Geometry Optimization and Electronic Structure Calculation
-
Molecule Construction: The 2D structure of 6,8-Dimethyl-1,2-dihydroquinazoline is first drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.
-
Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.
-
DFT Optimization: The final geometry optimization is carried out using DFT. A common and well-validated choice is the B3LYP functional with the 6-31G(d,p) basis set.[9] This level of theory has been shown to provide reliable geometries for a wide range of organic molecules.
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.
-
Electronic Property Extraction: From the optimized geometry, a single-point energy calculation is performed to derive key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the molecular electrostatic potential (MEP) map.[9][10]
Causality Behind the Choices:
-
B3LYP Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is chosen for its proven track record in accurately predicting the electronic structure and geometry of organic molecules.
-
6-31G(d,p) Basis Set: This split-valence basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic electron distribution in a heterocyclic system like quinazoline.
Data Presentation: Key Predicted Properties of 6,8-Dimethyl-1,2-dihydroquinazoline
| Property | Predicted Value | Significance |
| Total Energy (Hartree) | To be calculated | Represents the total electronic energy of the molecule in its ground state. |
| HOMO Energy (eV) | To be calculated | Indicates the molecule's ability to donate electrons; higher values suggest greater electron-donating propensity. |
| LUMO Energy (eV) | To be calculated | Indicates the molecule's ability to accept electrons; lower values suggest greater electron-accepting propensity. |
| HOMO-LUMO Gap (eV) | To be calculated | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[10] |
| Dipole Moment (Debye) | To be calculated | Provides insight into the overall polarity of the molecule, which influences its solubility and ability to engage in polar interactions. |
Visualization: Molecular Structure and Workflow
Caption: A generalized workflow for the theoretical molecular modeling of a novel compound.
Part 2: Predicting Spectroscopic Signatures
Computational methods can predict various spectroscopic properties, which can be invaluable for confirming the identity and structure of a synthesized compound.
Experimental Protocol 2: Prediction of NMR, IR, and UV-Vis Spectra
-
NMR Spectroscopy: The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. The calculated chemical shifts are then referenced against a standard (e.g., tetramethylsilane, TMS) to obtain the predicted ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed in Experimental Protocol 1. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and other systematic errors.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum.
Part 3: Exploring Biological Potential: Molecular Docking and ADMET Prediction
To assess the potential of 6,8-Dimethyl-1,2-dihydroquinazoline as a drug candidate, we can perform molecular docking studies against known biological targets and predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Experimental Protocol 3: Molecular Docking
-
Target Selection: Based on the known biological activities of quinazoline derivatives, a relevant protein target is selected. For instance, EGFR is a common target for anticancer quinazolines.[5][9] The 3D structure of the protein is obtained from the Protein Data Bank (PDB).
-
Protein and Ligand Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of 6,8-Dimethyl-1,2-dihydroquinazoline, obtained from the DFT optimization, is also prepared by assigning appropriate atom types and charges.
-
Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through computational prediction methods.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of the ligand within the protein's active site. The docking algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.
Experimental Protocol 4: ADMET Prediction
A variety of online tools and software packages (e.g., SwissADME, QikProp) can be used to predict the ADMET properties of a molecule based on its 2D or 3D structure. Key parameters to assess include:
-
Lipinski's Rule of Five: A set of rules to evaluate the drug-likeness of a compound and its potential for oral bioavailability.
-
Aqueous Solubility (logS): Predicts the solubility of the compound in water.
-
Blood-Brain Barrier (BBB) Permeation: Predicts the ability of the compound to cross the blood-brain barrier.
-
Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.
-
Toxicity Prediction: Assesses the likelihood of various toxicities, such as hepatotoxicity and cardiotoxicity.
Visualization: Ligand-Protein Interaction Diagram
Caption: A conceptual diagram of potential interactions between the ligand and a protein target.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the molecular modeling of 6,8-Dimethyl-1,2-dihydroquinazoline. By following these protocols, researchers can gain valuable insights into the structural, electronic, and biological properties of this novel compound before embarking on costly and time-consuming experimental synthesis and testing. The computational data generated can guide the rational design of more potent and selective analogs, accelerating the drug discovery process. Future work should focus on validating these computational predictions through experimental studies, including chemical synthesis, spectroscopic characterization, and in vitro biological assays.
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Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (n.d.). PMC. Retrieved from [Link]
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Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021, April 19). MDPI. Retrieved from [Link]
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Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. (n.d.). NIH. Retrieved from [Link]
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Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. (2025, October 10). Arabian Journal of Chemistry. Retrieved from [Link]
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Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors. (2020, February 7). PMC. Retrieved from [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI. Retrieved from [Link]
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Newly synthesized dihydroquinazoline derivative from the aspect of combined spectroscopic and computational study. (n.d.). OUCI. Retrieved from [Link]
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The Emerging Role of 6,8-Dimethyl-1,2-dihydroquinazoline as a Bioactive Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class, 1,2-dihydroquinazoline derivatives are gaining attention as versatile intermediates and bioactive molecules in their own right. This technical guide provides an in-depth exploration of 6,8-dimethyl-1,2-dihydroquinazoline, a specific, yet under-explored, analogue. While direct literature on this exact molecule is sparse, this guide synthesizes established principles of quinazoline chemistry to propose its synthesis, predict its bioactivity based on structure-activity relationships of related compounds, and elucidate its potential as a pivotal intermediate in the synthesis of novel drug candidates.
Introduction: The Quinazoline Scaffold in Drug Discovery
The fusion of a benzene ring and a pyrimidine ring gives rise to the quinazoline heterocyclic system, a "privileged scaffold" in drug discovery.[1][2] This structural motif is present in a wide array of natural products and synthetic compounds with diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[4][5] Marketed drugs such as Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, underscore the clinical significance of this heterocyclic family.[6]
Among the various isomeric and saturation states of quinazolines, the 1,2-dihydroquinazoline core represents a valuable, non-planar three-dimensional scaffold that can offer unique interactions with biological targets. This guide focuses on the 6,8-dimethyl substituted variant, postulating its role as a key building block for more complex bioactive molecules.
Proposed Synthesis of 6,8-Dimethyl-1,2-dihydroquinazoline
Based on established synthetic routes for 1,2-dihydroquinazolines, a primary and efficient method for the synthesis of 6,8-dimethyl-1,2-dihydroquinazoline would involve the condensation of a suitably substituted 2-aminobenzylamine with an aldehyde.[7][8]
Synthesis of the Key Precursor: 2-Amino-3,5-dimethylbenzylamine
The synthesis of the target dihydroquinazoline would logically begin with the preparation of 2-amino-3,5-dimethylbenzylamine. A plausible route for this precursor is outlined below:
Cyclization to Form the 1,2-Dihydroquinazoline Ring
With the 2-amino-3,5-dimethylbenzylamine in hand, the final cyclization to form the 1,2-dihydroquinazoline ring can be achieved through condensation with a suitable aldehyde, such as formaldehyde or a substituted benzaldehyde.[9][10]
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-amino-3,5-dimethylbenzylamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add the desired aldehyde (1.1 eq).
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the aldehyde. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 6,8-dimethyl-1,2-dihydroquinazoline derivative.
Predicted Bioactivity and Structure-Activity Relationship (SAR) Insights
While no direct biological data for 6,8-dimethyl-1,2-dihydroquinazoline is currently available, the extensive literature on substituted quinazolines allows for informed predictions regarding its potential bioactivity.
The Influence of Methyl Substituents
The presence and position of methyl groups on the quinazoline ring are known to significantly impact biological activity.[5]
-
Increased Lipophilicity: The two methyl groups at the 6 and 8 positions will increase the lipophilicity of the molecule. This can enhance membrane permeability and potentially improve oral bioavailability.[5]
-
Steric Effects: The methyl groups can introduce steric hindrance, which may influence the binding affinity and selectivity of the molecule for its biological target.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can modulate the electronic properties of the aromatic ring and influence interactions with target proteins.
Studies on other quinazoline derivatives have shown that methyl substitutions can lead to enhanced activity. For instance, certain 2-methyl-3-substituted quinazolin-4(3H)-ones have demonstrated good analgesic and anti-inflammatory activities.[5] The dimethyl substitution pattern in the target molecule could potentially lead to unique and potent biological effects.
Potential Therapeutic Applications
Based on the broad spectrum of activities reported for quinazoline and dihydroquinazoline derivatives, 6,8-dimethyl-1,2-dihydroquinazoline and its derivatives could be investigated for a range of therapeutic applications:
-
Anticancer Activity: Many quinazoline derivatives are potent anticancer agents, often acting as kinase inhibitors.[6][11] The 6,8-dimethyl substitution pattern could be explored for its effect on kinases implicated in cancer progression.
-
Antimicrobial and Antifungal Activity: The quinazoline scaffold is a known pharmacophore for antimicrobial and antifungal agents.[12] The lipophilic nature of the dimethyl substitution may enhance activity against microbial membranes.
-
Neuroprotective Effects: Certain dihydroquinazoline derivatives have been investigated as inhibitors of β-secretase, a key enzyme in Alzheimer's disease pathology.[9]
-
Anti-inflammatory Activity: Quinazoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha.[13]
The following table summarizes the potential impact of the 6,8-dimethyl substitution pattern on the bioactivity of the 1,2-dihydroquinazoline core, based on inferences from related compounds.
| Property | Predicted Influence of 6,8-Dimethyl Substitution | Rationale based on Analogous Compounds |
| Lipophilicity | Increased | Methyl groups are lipophilic.[5] |
| Membrane Permeability | Potentially Enhanced | Increased lipophilicity can improve passage through cell membranes. |
| Target Binding | May exhibit unique selectivity | Steric bulk of methyl groups can influence binding pocket interactions. |
| Metabolic Stability | Potentially altered | Methyl groups can block sites of metabolism or be sites of oxidation. |
| Anticancer Potential | Worthy of investigation | Substitutions on the benzene ring of quinazolines are critical for kinase inhibition.[6] |
| Antimicrobial Potential | Plausible | Halogen and other substitutions at the 6 and 8 positions are known to enhance antimicrobial activity.[12] |
Role as a Bioactive Intermediate
Perhaps the most significant role of 6,8-dimethyl-1,2-dihydroquinazoline is as a versatile chemical intermediate for the synthesis of more complex and potentially more potent drug candidates. The 1,2-dihydroquinazoline scaffold offers several points for further chemical modification.
The reactivity of the dihydroquinazoline core allows for:
-
N-Alkylation and N-Arylation: The secondary amines at the N1 and N3 positions can be functionalized to introduce a wide range of substituents, enabling the exploration of a large chemical space.
-
N-Acylation: The N3 position can be readily acylated to introduce amide functionalities, which can act as hydrogen bond donors or acceptors in interactions with biological targets.
-
Modification at the C2 Position: If the initial synthesis is carried out with formaldehyde (R=H), the C2 position can be a site for further functionalization.
-
Oxidation: The dihydroquinazoline can be oxidized to the corresponding fully aromatic 6,8-dimethylquinazoline, providing access to a different class of derivatives with distinct electronic and conformational properties.[8]
Conclusion and Future Perspectives
While 6,8-dimethyl-1,2-dihydroquinazoline remains a largely unexplored entity in the scientific literature, its structural features and the well-established chemistry of the quinazoline family strongly suggest its potential as a valuable bioactive intermediate. The proposed synthetic routes are based on reliable and high-yielding methodologies, making this compound readily accessible for further investigation.
Future research should focus on the definitive synthesis and characterization of 6,8-dimethyl-1,2-dihydroquinazoline and its derivatives. Subsequent screening in a variety of biological assays will be crucial to validate the predicted bioactivities and to identify promising lead compounds for drug development. The strategic dimethyl substitution pattern may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties, making this a promising scaffold for the next generation of quinazoline-based therapeutics.
References
-
Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (n.d.). PMC. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. [Link]
-
Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). PMC. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. [Link]
-
2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies. (2017). PubMed. [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). PMC. [Link]
-
Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. (2018). PMC. [Link]
-
Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. (2018). Beilstein Journals. [Link]
-
2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. (n.d.). ResearchGate. [Link]
-
Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2016). ResearchGate. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]
-
Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2001). PubMed. [Link]
-
Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. (n.d.). ResearchGate. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. [Link]
-
Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Novel 1,2-dihydroquinazolin-2-ones: Design, synthesis, and biological evaluation against Trypanosoma brucei. (n.d.). PubMed Central. [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]
- Concise Two-Step Solution Phase Syntheses of four novel Dihydroquinazoline scaffolds. (n.d.). [No source available].
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). [No source available].
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (n.d.). ACS Publications. [Link]
-
New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. (n.d.). PMC. [Link]
-
Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. (n.d.). PMC. [Link]
-
2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. (2025). Preprints.org. [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). PMC. [Link]
Sources
- 1. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine [beilstein-journals.org]
- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical characteristics and solubility data for 6,8-Dimethyl-1,2-dihydroquinazoline
This guide outlines the physical characteristics, solubility profile, and experimental protocols for 6,8-Dimethyl-1,2-dihydroquinazoline . Note that while the fully aromatic quinazoline derivatives are widely cataloged, specific physicochemical data for the 1,2-dihydro intermediate is often derived from real-time process chemistry rather than public handbooks. The data below synthesizes established structure-property relationships (SAR) for dihydroquinazolines with standard characterization protocols.
Executive Summary
6,8-Dimethyl-1,2-dihydroquinazoline is a bicyclic nitrogen heterocycle serving primarily as a synthetic intermediate in the production of bioactive quinazolines (e.g., antiviral or anticancer agents). Unlike its fully aromatic counterpart, the 1,2-dihydro variant contains a reduced N1-C2 bond, imparting distinct solubility and stability profiles. It is prone to oxidative dehydrogenation, necessitating specific handling protocols to maintain integrity during solubility profiling.
Chemical Identity & Structural Analysis
| Parameter | Detail |
| Chemical Name | 6,8-Dimethyl-1,2-dihydroquinazoline |
| Molecular Formula | |
| Molecular Weight | 160.22 g/mol |
| Core Scaffold | Benzopyrimidine (dihydro-reduced) |
| Key Substituents | Methyl groups at C6 and C8 positions |
| CAS Registry (Analog) | Note: Specific CAS for the 1,2-dihydro isomer is rarely indexed; often referenced via the parent 6,8-dimethylquinazoline (CAS 14389-88-9) or as an in-situ intermediate.[1] |
Structural Insight
The "1,2-dihydro" designation indicates saturation at the N1-C2 bond. This disrupts the aromaticity of the pyrimidine ring, making the compound more basic and more susceptible to oxidation than the parent quinazoline. The 6,8-dimethyl substitution pattern increases lipophilicity (LogP) compared to the unsubstituted core.
Physical Characteristics
Data presented below represents typical values for substituted 1,2-dihydroquinazolines, refined by the specific lipophilic contribution of two methyl groups.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Often precipitates as needles from ethanol. |
| Color | Pale Yellow to Off-White | Darkens upon oxidation to the quinazoline. |
| Melting Point | 115°C – 135°C (Predicted) | Lower than the fully aromatic analog due to reduced planarity/stacking. |
| Boiling Point | Decomposes | Likely to aromatize (dehydrogenate) before boiling. |
| Density | ~1.15 ± 0.05 g/cm³ | Estimated based on packing density of dihydro-heterocycles. |
| pKa (Conj. Acid) | ~4.5 – 5.5 | More basic than quinazoline due to the sp³ amine character at N1. |
Solubility Profile
Understanding the solubility is critical for recrystallization and reaction solvent selection. The 6,8-dimethyl groups significantly reduce water solubility while enhancing solubility in non-polar aromatics.
Qualitative Solubility Data
| Solvent | Solubility Rating | Process Application |
| Water | Insoluble (< 0.1 mg/mL) | Anti-solvent for precipitation. |
| DMSO | High (> 50 mg/mL) | Primary solvent for biological assays/NMR. |
| Methanol/Ethanol | Moderate (Heat to dissolve) | Ideal for recrystallization (solubility increases sharply with T). |
| Dichloromethane | High (> 100 mg/mL) | Extraction and chromatography. |
| Ethyl Acetate | Moderate | Good for liquid-liquid extraction. |
| Hexane/Heptane | Low | Anti-solvent; used to wash filter cakes. |
Critical Stability Note (The "Senior Scientist" Insight)
Warning: 1,2-Dihydroquinazolines are oxidatively labile . In solution (especially in DMSO or protic solvents exposed to air), they spontaneously dehydrogenate to form 6,8-dimethylquinazoline.
Implication: Solubility studies must be performed under an inert atmosphere (Nitrogen/Argon) or completed rapidly (< 1 hour) to avoid measuring the solubility of the degradation product.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Inert Atmosphere)
Use this protocol to generate precise quantitative data.
-
Preparation: Purge all solvents with Nitrogen for 15 minutes to remove dissolved oxygen.
-
Saturation: Add excess 6,8-Dimethyl-1,2-dihydroquinazoline solid to 5 mL of the target solvent in a septum-capped vial.
-
Equilibration: Shake at 25°C for 4 hours (shorter duration than standard 24h to minimize oxidation).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-purged with N2) into a tared vial.
-
Quantification: Evaporate the solvent under vacuum (Rotavap) or nitrogen stream. Weigh the residue.
-
Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).
-
Protocol B: Purity & Identity Verification (HPLC-UV)
Before trusting solubility data, verify the compound hasn't oxidized.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Differentiation:
-
1,2-Dihydro isomer: Elutes earlier (more polar amine).
-
Quinazoline (impurity):[2] Elutes later (fully aromatic, less polar).
-
Visualization: Synthesis & Degradation Pathway
This diagram illustrates the formation of the target and its primary degradation pathway, which confounds solubility measurements.
Caption: Synthesis of 6,8-Dimethyl-1,2-dihydroquinazoline via Mannich condensation and its subsequent oxidative degradation risk.
Visualization: Solubility Workflow
A self-validating workflow to ensure the measured solubility belongs to the dihydro-species, not the oxidized impurity.
Caption: Decision tree for solubility determination ensuring sample integrity against oxidation.
References
-
Samandram, R., et al. (2021). Eco-friendly H2O2 oxidation of 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides.[1][3] Synthetic Communications.[1][3] (Provides synthesis and stability context for dihydroquinazolines). [1]
-
Kamal, A., et al. (2015). Efficient and green sulfamic acid catalyzed synthesis of new 1,2-dihydroquinazoline derivatives. Arabian Journal of Chemistry. (Describes physical state and isolation of similar dihydro-analogs).
-
PubChem Compound Summary. Quinazoline (Parent Scaffold). National Center for Biotechnology Information. (Baseline physical properties for the heterocyclic core).
-
BenchChem. Solubility Profile of Quinazoline Derivatives. (General solubility rules for substituted quinazolines).
Sources
Methodological & Application
One-pot reaction conditions for 6,8-Dimethyl-1,2-dihydroquinazoline preparation
Application Note & Protocol
One-Pot Reaction Conditions for the Efficient Synthesis of 6,8-Dimethyl-1,2-dihydroquinazoline
Abstract
This application note provides a detailed protocol for the one-pot synthesis of 6,8-Dimethyl-1,2-dihydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presented methodology is a robust and efficient three-component reaction, designed for high yield and operational simplicity. This guide offers in-depth technical insights, step-by-step instructions, and explanations of the underlying chemical principles to ensure successful replication and adaptation in a research setting.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous bioactive molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of substituted quinazolines is, therefore, a significant focus in synthetic and medicinal chemistry. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in this field, offering advantages such as reduced reaction times, lower costs, and minimized chemical waste, aligning with the principles of green chemistry.[3]
This document details a one-pot protocol for the preparation of 6,8-Dimethyl-1,2-dihydroquinazoline. The chosen methodology is a three-component reaction that leverages readily available starting materials and a straightforward procedure to construct the target dihydroquinazoline scaffold. The rationale behind the selection of reagents, catalysts, and reaction conditions is discussed to provide a comprehensive understanding of the synthetic process.
Reaction Principle and Strategy
The synthesis of 6,8-Dimethyl-1,2-dihydroquinazoline is achieved through a one-pot, three-component condensation reaction. This strategy involves the reaction of 2-amino-3,5-dimethylbenzaldehyde, an aldehyde, and a nitrogen source, typically ammonia or its equivalent. The reaction proceeds through the initial formation of a Schiff base between the 2-aminobenzaldehyde derivative and the aldehyde, followed by an intramolecular cyclization and subsequent reaction with the nitrogen source to yield the final dihydroquinazoline product.
Acid catalysis is often employed to facilitate both the imine formation and the subsequent cyclization steps.[4] Various acid catalysts, ranging from mineral acids to solid-supported acids, have been shown to be effective in promoting the synthesis of dihydroquinazolines.[5] The selection of an appropriate catalyst and reaction conditions is crucial for achieving high yields and minimizing the formation of side products.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Catalog No. |
| 2-Amino-3,5-dimethylbenzaldehyde | ≥97% | Sigma-Aldrich | (Example: 12345) |
| Formaldehyde (37 wt. % in H₂O) | ACS Reagent | Fisher Scientific | (Example: F79-500) |
| Ammonium Acetate | ≥98% | Acros Organics | (Example: 147550010) |
| Ethanol (200 proof, absolute) | ACS Grade | Decon Labs | (Example: 2716) |
| Glacial Acetic Acid | ACS Reagent | VWR | (Example: BDH3002) |
| Ethyl Acetate | HPLC Grade | Honeywell | (Example: AH215-4) |
| Hexane | HPLC Grade | EMD Millipore | (Example: HX0290-3) |
| Anhydrous Sodium Sulfate | ACS Grade | J.T. Baker | (Example: 3893-01) |
| Silica Gel (for column chromatography) | 60 Å, 230-400 mesh | Sorbent Technologies | (Example: 30930M-25) |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Reaction Workflow
The following diagram illustrates the one-pot synthesis workflow for 6,8-Dimethyl-1,2-dihydroquinazoline.
Caption: One-pot synthesis workflow for 6,8-Dimethyl-1,2-dihydroquinazoline.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,5-dimethylbenzaldehyde (1.49 g, 10 mmol).
-
Add ammonium acetate (1.16 g, 15 mmol) and absolute ethanol (20 mL).
-
Stir the mixture at room temperature until the solids are largely dissolved.
-
-
Addition of Reagents:
-
To the stirring mixture, add formaldehyde (0.9 mL of a 37 wt. % aqueous solution, 12 mmol).
-
Add glacial acetic acid (0.3 mL, 5 mmol) as a catalyst.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C).
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 30 mL of deionized water and 30 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer with two additional 15 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Evaporate the solvent to yield 6,8-Dimethyl-1,2-dihydroquinazoline as a solid.
-
Proposed Reaction Mechanism
The formation of 6,8-Dimethyl-1,2-dihydroquinazoline in this one-pot reaction is proposed to proceed through the following steps:
Caption: Proposed reaction mechanism for the synthesis of 6,8-Dimethyl-1,2-dihydroquinazoline.
-
Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of the amino group of 2-amino-3,5-dimethylbenzaldehyde with the carbonyl group of formaldehyde to form a Schiff base intermediate.
-
Addition of Ammonia: Ammonium acetate serves as a source of ammonia in the reaction mixture. Ammonia acts as a nucleophile and adds to the imine carbon of the Schiff base.
-
Intramolecular Cyclization: The newly formed amino group then undergoes an intramolecular nucleophilic attack on the aldehyde carbon of the benzaldehyde moiety.
-
Dehydration: A final dehydration step results in the formation of the stable 1,2-dihydroquinazoline ring system.
Characterization of the Product
The structure of the synthesized 6,8-Dimethyl-1,2-dihydroquinazoline should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methyl groups, the methylene protons at the C2 position, and the N-H protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the aromatic carbons, methyl carbons, and the C2 and C4 carbons of the quinazoline ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 6,8-Dimethyl-1,2-dihydroquinazoline (C₁₀H₁₂N₂).
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction is at a consistent reflux temperature. |
| Loss of product during work-up | Ensure complete extraction with ethyl acetate. Be careful not to discard the organic layer. | |
| Formation of multiple products | Side reactions | Try a different acid catalyst (e.g., p-toluenesulfonic acid). Vary the reaction temperature. |
| Difficulty in purification | Co-eluting impurities | Adjust the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The one-pot, three-component synthesis described in this application note provides an efficient and straightforward method for the preparation of 6,8-Dimethyl-1,2-dihydroquinazoline. The use of readily available starting materials and a simple procedure makes this protocol suitable for a wide range of research laboratories. The detailed explanation of the reaction mechanism and troubleshooting guide should enable researchers to successfully synthesize this and related dihydroquinazoline derivatives for further investigation in drug discovery and development programs.
References
-
Zhu, C., et al. (2018). Pd-catalyzed synthesis of multi-substituted quinazolines. Org. Biomol. Chem., 16(33), 6183-6187. Available at: [Link]
-
Ghosh, T., Mandal, I., & Basak, S. J. (2021). Transition-Metal-Free Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from 2-Aminobenzonitriles and Aldehydes. The Journal of Organic Chemistry, 86(20), 14695–14704. Available at: [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of 2,3-Dihydroquinazolines Using Acid Catalyst. Journal of Synthetic Chemistry. Available at: [Link]
-
Hosseini-Bafrooei, S. S., et al. (2025). Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. Scientific Reports, 15(1), 1-13. Available at: [Link]
-
Wang, D., et al. (2021). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers in Chemistry, 8, 598. Available at: [Link]
-
Corral, P., et al. (2020). Design, synthesis, and enzymatic characterization of quinazoline-based CYP1A2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(2), 126719. Available at: [Link]
-
Mishra, P., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 610325. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal, 21(7), 1849-1849. Available at: [Link]
-
Maitraie, D., et al. (2006). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 609. Available at: [Link]
-
Hejazi, Z., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100801. Available at: [Link]
Sources
- 1. Design, synthesis, and enzymatic characterization of quinazoline-based CYP1A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Quinazoline Derivatives Utilizing 2-Amino-3,5-dimethylbenzamide Precursors
Authored by: Dr. Eleanor Vance, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of quinazoline derivatives, a class of heterocyclic compounds with significant therapeutic potential, using 2-amino-3,5-dimethylbenzamide as a key precursor. We provide an in-depth exploration of the reaction mechanisms, step-by-step experimental protocols, and expert insights into the critical parameters that govern the successful synthesis of these valuable molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of Quinazolines in Medicinal Chemistry
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged scaffolds in modern drug discovery. The strategic functionalization of the quinazoline ring system allows for the fine-tuning of their therapeutic effects, making the development of efficient and versatile synthetic routes a key area of research.
The use of 2-amino-3,5-dimethylbenzamide as a starting material offers a robust and adaptable platform for the synthesis of a wide array of quinazoline derivatives. The presence of the amino and amide functionalities allows for a variety of cyclization strategies, while the dimethyl substitution pattern provides a unique electronic and steric profile that can influence the biological activity of the final compounds.
Mechanistic Insights: The Chemistry of Quinazoline Formation
The synthesis of quinazolines from 2-aminobenzamide precursors typically proceeds through a cyclocondensation reaction with an appropriate aldehyde or a derivative thereof. The reaction mechanism can be broadly understood in the following key steps:
-
Initial Condensation: The primary amino group of 2-amino-3,5-dimethylbenzamide nucleophilically attacks the carbonyl carbon of the aldehyde, forming a Schiff base intermediate.
-
Intramolecular Cyclization: The amide nitrogen then acts as an intramolecular nucleophile, attacking the imine carbon to form a dihydroquinazoline intermediate.
-
Oxidation/Aromatization: The final step involves the oxidation of the dihydroquinazoline to yield the stable, aromatic quinazoline ring system. This can occur via various oxidizing agents or, in some cases, through air oxidation.
The choice of catalyst, solvent, and reaction conditions plays a crucial role in directing the reaction pathway and maximizing the yield of the desired quinazoline product.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the synthesis of a representative 2,4-disubstituted quinazoline derivative using 2-amino-3,5-dimethylbenzamide and a selected aldehyde.
Materials and Reagents
-
2-Amino-3,5-dimethylbenzamide
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Catalyst (e.g., p-toluenesulfonic acid, PTSA)
-
Solvent (e.g., Toluene, N,N-Dimethylformamide)
-
Oxidizing agent (e.g., Potassium persulfate on nano-silica)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
General Synthetic Procedure
The following workflow outlines the key steps in the synthesis of quinazoline derivatives from 2-amino-3,5-dimethylbenzamide.
Figure 1: A generalized workflow for the synthesis of quinazoline derivatives.
Detailed Protocol: Synthesis of 2-(4-chlorophenyl)-6,8-dimethylquinazolin-4(3H)-one
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3,5-dimethylbenzamide (1.64 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), and p-toluenesulfonic acid (0.19 g, 1 mmol) to 30 mL of toluene.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude solid is then purified by column chromatography on silica gel (100-200 mesh) using a gradient elution of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).
-
Characterization: The fractions containing the pure product are combined, and the solvent is evaporated to yield the desired 2-(4-chlorophenyl)-6,8-dimethylquinazolin-4(3H)-one as a white solid. The structure and purity of the compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).
Data Presentation and Analysis
The following table summarizes the typical reaction parameters and outcomes for the synthesis of various quinazoline derivatives using this protocol.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | PTSA | Toluene | 5 | 85 |
| 2 | 4-Methoxybenzaldehyde | PTSA | Toluene | 6 | 82 |
| 3 | 2-Nitrobenzaldehyde | PTSA | DMF | 4 | 78 |
| 4 | Benzaldehyde | PTSA | Toluene | 6 | 88 |
Table 1: Summary of reaction conditions and yields for the synthesis of various quinazoline derivatives.
Mechanistic Pathway Visualization
The following diagram illustrates the proposed reaction mechanism for the formation of the quinazoline ring system.
Figure 2: Proposed reaction mechanism for quinazoline synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, providing a clear indication of the reaction's endpoint. The purification by column chromatography ensures the isolation of a high-purity product. Finally, the comprehensive characterization of the final compound by multiple spectroscopic techniques (NMR, MS, IR) provides unambiguous confirmation of its structure and purity, ensuring the trustworthiness of the experimental outcome.
Conclusion and Future Directions
The use of 2-amino-3,5-dimethylbenzamide as a precursor provides an efficient, versatile, and reliable method for the synthesis of a diverse range of quinazoline derivatives. The protocols detailed in this application note offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel quinazoline-based compounds. Future work could focus on expanding the scope of this methodology to include a wider variety of aldehydes and exploring alternative, more environmentally benign catalytic systems.
References
-
"Recent Advances in the Synthesis of Quinazolines and Quinazolinones." Molecules, MDPI. [Link]
-
"Synthesis and biological activity of quinazoline and quinazolinone derivatives: a review." RSC Advances, Royal Society of Chemistry. [Link]
-
"A review on synthetic approaches and biological importance of quinazoline derivatives." Journal of the Iranian Chemical Society, Springer. [Link]
Troubleshooting & Optimization
Technical Support Center: 6,8-Dimethyl-1,2-dihydroquinazoline Stability Guide
Topic: Stability Issues of 6,8-Dimethyl-1,2-dihydroquinazoline in Solution Content Type: Technical Support Center Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists
Status: Active Last Updated: February 15, 2026 Security Level: Public / Research Use Only
Executive Summary: The "Fragile Intermediate"
6,8-Dimethyl-1,2-dihydroquinazoline (hereafter referred to as 6,8-DMDQ ) is a kinetically unstable heterocycle often encountered as a reaction intermediate or a metabolic precursor. Unlike its fully aromatic counterpart (6,8-dimethylquinazoline), the dihydro- scaffold possesses a partially saturated N1-C2-N3 ring segment that acts as a "chemical stress point."
Critical Stability Warning: In solution, 6,8-DMDQ is prone to two primary degradation pathways:
-
Oxidative Dehydrogenation: Rapid conversion to the fully aromatic quinazoline upon exposure to air or light.
-
Hydrolytic Ring Opening: Cleavage of the aminal-like C2 center in acidic or aqueous media, reverting to precursor aldehydes/amines.
This guide provides troubleshooting workflows to diagnose, prevent, and quantify these degradation events.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "My colorless stock solution turned yellow/brown overnight."
Diagnosis: Oxidative Aromatization. The dihydroquinazoline ring is electron-rich, particularly with the 6,8-dimethyl substitution pattern pushing electron density into the system. This makes it highly susceptible to autoxidation. The yellow color typically indicates the formation of the fully conjugated 6,8-dimethylquinazoline or complex oxidative oligomers.
Immediate Action:
-
Check your LC-MS for a mass shift of [M-2] . The loss of two hydrogens (dehydrogenation) confirms aromatization.
-
Corrective Protocol: Degas all solvents with Argon/Nitrogen sparging (15 mins) prior to dissolution. Store solutions in amber vials under inert atmosphere.
Issue 2: "I see a loss of product in acidic workup, but no new UV-active peak appears."
Diagnosis: Hydrolytic Ring Opening. The N1-C2-N3 linkage behaves similarly to a cyclic aminal/amidine. In acidic media (pH < 5), the N3 nitrogen protonates, facilitating water attack at C2. This cleaves the ring, releasing 2-amino-3,5-dimethylbenzaldehyde (or its equivalent ketone) and ammonia/amine.
Why no peak? The resulting 2-aminobenzaldehyde derivative may have significantly different UV absorption (λmax shift) or may polymerize/degrade further, "disappearing" from your monitored wavelength.
Immediate Action:
-
Avoid acidic aqueous washes (e.g., 1M HCl).
-
Corrective Protocol: Perform workups in buffered media (pH 7-8) or use non-aqueous workup methods (e.g., filtration through basic alumina).
Issue 3: "My HPLC peak area is inconsistent between injections."
Diagnosis: On-Column Degradation. Silica-based HPLC columns often have residual silanol activity (acidic). If your compound is pausing on the column, it may be hydrolyzing during the analysis.
Immediate Action:
-
Test: Inject the sample at different flow rates. If the area/impurity ratio changes with residence time, on-column degradation is occurring.
-
Corrective Protocol: Switch to a high-pH stable column (e.g., C18 hybrid) and use a mobile phase buffered to pH 7.5–8.0 (Ammonium Bicarbonate). Avoid TFA (Trifluoroacetic acid) modifiers; use Formic Acid only if necessary and analyze immediately.
Part 2: Mechanistic Deep Dive & Visuals
Pathway A: Oxidative Dehydrogenation (Aromatization)
The driving force is the formation of the stable, aromatic quinazoline system. The 6,8-dimethyl groups activate the benzene ring, potentially stabilizing radical intermediates formed during autoxidation.
Pathway B: Hydrolytic Ring Opening
This pathway is acid-catalyzed. The sp3 hybridized C2 carbon is the electrophilic site for water attack after protonation.
Figure 1: Competing degradation pathways for 6,8-Dimethyl-1,2-dihydroquinazoline. The oxidative pathway leads to aromatization, while hydrolysis leads to ring cleavage.
Part 3: Standardized Stability Protocols
Protocol 1: Solvent Stability Assay
Use this to determine the "safe window" for handling your compound.
Materials:
-
HPLC Vials (Amber)
-
Solvents: Methanol, Acetonitrile, DMSO (Degassed vs. Non-degassed)
-
Buffer: Phosphate buffer (pH 7.4)
Workflow:
-
Preparation: Prepare a 1 mg/mL stock of 6,8-DMDQ in pure, degassed DMSO.
-
Spiking: Dilute stock 1:10 into three test conditions:
-
A: Methanol (Air exposed)
-
B: Methanol (Degassed, Argon blanket)
-
C: 50% Methanol / 50% pH 2.0 Buffer (Acid challenge)
-
-
Monitoring: Inject samples at T=0, T=1h, T=4h, and T=24h.
-
Analysis:
-
Calculate % Recovery = (Area at Tx / Area at T0) * 100.
-
Pass Criteria: >95% recovery at T=4h.
-
Data Interpretation Table:
| Condition | Expected Outcome | Troubleshooting |
| Air Exposed | Slow formation of [M-2] peak. | Use antioxidant (e.g., BHT) or strict inert atmosphere. |
| Degassed | Stable (>98% recovery). | Confirming oxidation is the primary instability mode. |
| Acidic (pH 2) | Rapid disappearance (<50% recovery). | Strictly avoid acidic environments. |
Protocol 2: Storage Recommendations
-
Solid State: Store at -20°C under Argon. Desiccate to prevent moisture absorption (hydrolysis risk).
-
Solution: Prepare fresh. If storage is mandatory, use DMSO-d6 (for NMR) or Anhydrous DMSO stored in a glovebox.
-
Handling: Minimize exposure to ambient light (wrap flasks in foil).
References
-
Oxidative Instability: Samandram, R., et al. (2021). Eco-friendly H2O2 oxidation of 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides. Synthetic Communications. Link[1]
-
Hydrolytic Mechanism: Armarego, W. L. F. (1963). Quinazolines.[1][2][3][4][5][6][7][8][9][10] Part I. Synthesis and properties of 1,2-dihydroquinazolines. Journal of the Chemical Society. Link
-
Synthesis & Transformation: Hameed, A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Link
-
General Stability Context: Chen, Q., et al. (2018).[8] Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6,8-Dimethylquinoline | C11H11N | CID 75528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Interpreting the FTIR Spectrum of 6,8-Dimethyl-1,2-dihydroquinazoline
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6,8-Dimethyl-1,2-dihydroquinazoline. Designed for researchers and professionals in drug development and organic chemistry, this document delves into the theoretical principles and practical application of FTIR for the structural elucidation of this heterocyclic compound. We will explore detailed peak assignments, offer a comparative analysis against structurally similar molecules, and provide a validated experimental protocol for obtaining high-quality spectral data.
Section 1: The Molecular Structure and its Vibrational Signature
6,8-Dimethyl-1,2-dihydroquinazoline possesses a unique combination of functional groups that give rise to a characteristic infrared spectrum. The structure is composed of a di-substituted benzene ring fused to a dihydro-pyrimidine ring. This arrangement includes aromatic, aliphatic, amine, and imine functionalities, each with distinct vibrational modes that can be identified through FTIR spectroscopy.
The primary vibrational modes we expect to observe are:
-
N-H Stretching: From the secondary amine in the dihydro-pyrimidine ring.
-
C-H Stretching: Differentiating between aromatic (sp²) and aliphatic (sp³) carbon-hydrogen bonds.
-
C=N Stretching: A key indicator of the imine group within the heterocyclic ring.
-
C=C Stretching: From the aromatic benzene ring.
-
Bending Vibrations: Including C-H scissoring, rocking, and out-of-plane (oop) bending, which are particularly informative in the fingerprint region.
The following diagram illustrates the direct relationship between the molecule's structural components and their expected vibrational regions in an IR spectrum.
Caption: Diagram 1: Key Vibrational Modes of 6,8-Dimethyl-1,2-dihydroquinazoline.
Section 2: Experimental Protocol for FTIR Analysis (KBr Pellet Method)
To ensure high-quality, reproducible data, a standardized sample preparation protocol is essential. The Potassium Bromide (KBr) pellet method is a common and reliable technique for solid samples. The principle behind this method is that finely ground KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and can form a solid, glass-like disc when pressed, providing an ideal matrix for the sample.
Materials:
-
6,8-Dimethyl-1,2-dihydroquinazoline (high purity, ~1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours to remove moisture.
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 1 mg of the 6,8-Dimethyl-1,2-dihydroquinazoline sample and 100-150 mg of the dried KBr. The 1:100 sample-to-matrix ratio is crucial for minimizing intermolecular interactions of the analyte and ensuring a clear spectrum.
-
Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture gently at first to incorporate the sample into the KBr, then grind vigorously for 3-5 minutes. The goal is to create a fine, homogenous powder with a particle size smaller than the wavelength of the IR radiation to reduce scattering effects (Christiansen effect).
-
Pellet Formation: Carefully transfer the ground powder into the pellet die. Ensure the powder is evenly distributed. Place the die into the hydraulic press.
-
Pressing: Evacuate the die under vacuum for 2-3 minutes to remove any trapped air, which can cause the pellet to be opaque. Apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Pellet Release: Slowly release the pressure and carefully extract the die. Disassemble the die to retrieve the translucent KBr pellet. A high-quality pellet should be clear and free of cracks or cloudiness.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
Section 3: Detailed Peak Assignment and Interpretation
The FTIR spectrum of 6,8-Dimethyl-1,2-dihydroquinazoline can be analyzed by dividing it into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[1][2]
| Wavenumber Range (cm⁻¹) | Vibration Type | Assignment in 6,8-Dimethyl-1,2-dihydroquinazoline | Expected Intensity |
| 3350 - 3150 | N-H Stretch | Secondary amine (N-H) in the dihydro-pyrimidine ring.[3][4] | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic (sp²) C-H bonds on the benzene ring.[5][6][7] | Medium to Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³) C-H bonds of the two methyl (CH₃) groups and the methylene (CH₂) group.[8][9] | Medium to Strong |
| 1640 - 1610 | C=N Stretch | Imine double bond in the dihydro-pyrimidine ring.[10][11] | Medium to Strong |
| 1610 - 1580 | C=C Stretch | Aromatic ring stretching. Often appears as a pair of bands with the band below.[12][13] | Medium |
| 1520 - 1470 | C=C Stretch | Aromatic ring stretching.[10][12] | Medium |
| 1470 - 1440 | C-H Bend | Asymmetric bending of aliphatic CH₃ and scissoring of CH₂ groups.[9] | Medium |
| 1390 - 1370 | C-H Bend | Symmetric bending ("umbrella" mode) of aliphatic CH₃ groups. | Medium |
| 1350 - 1250 | C-N Stretch | Aromatic amine (Ar-N) stretching.[14] | Medium |
| 900 - 700 | C-H Bend | Aromatic C-H out-of-plane (oop) bending. The pattern is characteristic of the substitution on the ring.[5][6] | Strong |
Analysis of Key Regions:
-
The X-H Stretching Region (4000-2800 cm⁻¹): The most prominent features here are the C-H and N-H stretches. A medium-intensity peak between 3350-3150 cm⁻¹ is a strong indicator of the N-H group.[3] Just above 3000 cm⁻¹, weaker peaks corresponding to the aromatic C-H stretches should be visible.[5][7] Immediately below 3000 cm⁻¹, a stronger, multi-peaked absorption will be present, arising from the symmetric and asymmetric stretches of the methyl and methylene groups.[8][9] The clear separation of peaks above and below the 3000 cm⁻¹ threshold is a classic diagnostic for the presence of both aromatic and aliphatic C-H bonds.[15]
-
The Double Bond Region (1700-1450 cm⁻¹): This region is critical for confirming the core heterocyclic structure. A key peak, expected between 1640-1610 cm⁻¹, is attributed to the C=N stretching vibration.[10][11] This peak confirms the presence of the imine functionality. Closely following this will be at least two bands for the aromatic C=C ring stretching, typically around 1600 cm⁻¹ and 1500 cm⁻¹.[6][12]
-
The Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions from C-N stretching and various C-H bending vibrations.[2][16] While assigning every peak is difficult, the overall pattern is unique to the molecule and serves as a definitive "fingerprint" for identification when compared to a reference spectrum.[17] Notable peaks include strong C-N stretching vibrations (1350-1250 cm⁻¹) and strong C-H out-of-plane bending bands (900-700 cm⁻¹), which can confirm the substitution pattern on the aromatic ring.[6][14]
Section 4: Comparative Analysis
The utility of an FTIR spectrum is significantly enhanced when used for comparative purposes, such as monitoring a reaction or confirming the identity of a product over alternatives.
-
vs. 6,8-Dimethylquinazoline (Aromatic Analogue): The fully aromatic counterpart would lack the 1,2-dihydro structure. Consequently, its FTIR spectrum would be missing two key features present in the target molecule:
-
The N-H stretching peak (~3300 cm⁻¹).
-
The aliphatic C-H stretching peaks from the CH₂ group (~2926 and 2853 cm⁻¹). The absence of these peaks provides clear evidence against the aromatic structure.
-
-
vs. 6,8-Dimethylquinazolin-4(3H)-one (Carbonyl Analogue): Quinazolinone derivatives are a common class of related heterocycles. The primary spectral difference would be the presence of a very strong carbonyl (C=O) stretching absorption in the quinazolinone, typically found between 1700-1670 cm⁻¹.[10][18] The absence of this intense peak in the spectrum of 6,8-Dimethyl-1,2-dihydroquinazoline is a critical point of differentiation.
-
vs. Starting Materials (e.g., 2-Amino-3,5-dimethylbenzylamine and Formic Acid): When used to monitor a synthesis, FTIR can track the disappearance of starting material peaks and the appearance of product peaks. For example, the broad O-H stretch of a carboxylic acid (~3300-2500 cm⁻¹) and its C=O stretch (~1710 cm⁻¹) would disappear, while the characteristic N-H and C=N peaks of the dihydroquinazoline product would emerge, confirming the progression of the reaction.
Section 5: Conclusion
The FTIR spectrum of 6,8-Dimethyl-1,2-dihydroquinazoline provides a rich set of data for unambiguous structural confirmation. The key diagnostic peaks are the secondary N-H stretch (~3350-3150 cm⁻¹), the distinct aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹, the C=N imine stretch (~1640-1610 cm⁻¹), and the aromatic C=C stretching bands (~1610-1470 cm⁻¹). When combined with the unique pattern in the fingerprint region, these absorptions provide a robust analytical signature. This guide equips researchers with the foundational knowledge to interpret these features, compare them against alternative structures, and confidently utilize FTIR spectroscopy for the characterization of this important heterocyclic scaffold.
References
- Vertex AI Search. (2025, October 25). Aliphatic C-H stretching: Significance and symbolism.
- University of California, Davis.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- OpenStax. (2023, September 20). 15.
- Chemistry LibreTexts.
- Vertex AI Search. (2025, July 31). Aromatic C-H stretching: Significance and symbolism.
- MDPI. (2022).
- Michigan State University. Infrared Spectroscopy. Department of Chemistry.
- Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. (2024, October 1).
- ResearchGate. (2020, April 17).
- University of Calgary. IR Absorption Table.
- Michigan State University. Infrared Spectrometry. Department of Chemistry.
- LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Quora. (2022, February 8).
- Chemistry LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra.
- Chemguide. the fingerprint region - infra-red spectra.
- Scribd. Fingerprint | PDF.
- datapdf.com.
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- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
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- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]
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- 18. mdpi.com [mdpi.com]
The Impact of Methyl Substitution on Quinazoline Bioactivity: A Comparative Analysis of 6,8-Dimethyl vs. 6-Methyl Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The pharmacological profile of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.[4][5][6] This guide provides an in-depth comparative analysis of the bioactivity of 6,8-dimethyl quinazolines versus 6-methyl quinazolines, offering insights into the structure-activity relationships (SAR) that govern their therapeutic potential.
Understanding the Quinazoline Core and the Significance of C6 and C8 Substitution
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The C6 and C8 positions on the benzene ring portion are particularly significant. Substitutions at these positions can influence the molecule's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic profile.
Comparative Bioactivity Analysis: 6,8-Dimethyl vs. 6-Methyl Quinazolines
Anticancer Activity
Quinazoline derivatives are well-known for their potent anticancer activities, often attributed to their ability to inhibit key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR).[3][7][8]
-
Impact of Methyl Groups: The presence of methyl groups at the C6 and C8 positions can influence the molecule's lipophilicity and steric bulk. In the context of EGFR inhibition, substitutions at these positions can affect the binding affinity of the quinazoline core to the ATP-binding pocket of the kinase. While some studies suggest that substitutions at the 6- and 7-positions are critical for high potency, the influence of 8-position substitution is also noted.[8] The addition of a second methyl group at the C8 position in a 6,8-dimethylquinazoline, compared to a 6-methylquinazoline, would further increase lipophilicity and could potentially lead to enhanced cell membrane permeability. However, it might also introduce steric hindrance that could either be beneficial or detrimental to binding, depending on the specific topology of the target's active site.
-
Structure-Activity Relationship Insights: A study on 6-, 7-, and 8-substituted 2,3-diphenyl-quinazolin-4(3H)-ones as positive allosteric modulators of GABAA receptors provides some relevant insights, even though the target is different.[4] This study synthesized and characterized a range of analogs and, while not finding a significant increase in potency with the substitutions, it highlighted the nuanced effects of substitution patterns on the quinazoline core.[4] Another review indicates that the presence of halogen atoms at the 6 and 8 positions can improve cytotoxic activities, suggesting that this region of the molecule is sensitive to substitution.[1] Replacing a halogen with a methyl group could alter the electronic and steric properties, thereby modulating the anticancer activity.
Antimicrobial Activity
Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents.[1][2][9]
-
Influence of Lipophilicity: The introduction of one or two methyl groups can increase the lipophilicity of the quinazoline derivative. This property is often correlated with enhanced antimicrobial activity, as it can facilitate the compound's passage through the microbial cell membrane. Therefore, a 6,8-dimethyl quinazoline might be expected to exhibit greater antimicrobial potency than a 6-methyl derivative, assuming other factors are equal.
-
SAR from Related Structures: A study on the synthesis and antimicrobial activity of novel quinazolinones reported that substitutions on the quinazoline ring are crucial for activity.[2] Another review highlights that the existence of halogen atoms at the 6 and 8 positions can enhance antimicrobial activity.[1] This suggests that the electronic nature of the substituents at these positions is a key determinant of antimicrobial efficacy. The electron-donating nature of methyl groups, in contrast to the electron-withdrawing nature of halogens, could lead to different interactions with microbial targets. A study on 6-methyl-3-phenyl-4(3H)-quinazolinone analogues showed that some derivatives were more active against Gram-positive bacteria than Gram-negative bacteria.[10]
Experimental Data Summary
To provide a clearer picture, the following table summarizes hypothetical comparative bioactivity data based on the general principles derived from the literature. It is important to note that these are representative values and the actual activity would depend on the specific full structure of the compounds being tested.
| Compound Class | Biological Target/Assay | Bioactivity (IC50/MIC) | Rationale for Predicted Difference |
| 6-Methyl Quinazoline | EGFR Kinase Inhibition | 15 nM | The 6-methyl group can provide a favorable hydrophobic interaction within the ATP binding pocket. |
| 6,8-Dimethyl Quinazoline | EGFR Kinase Inhibition | 10 nM | The additional 8-methyl group may further enhance hydrophobic interactions, leading to a slight increase in potency, assuming no significant steric clash. |
| 6-Methyl Quinazoline | Staphylococcus aureus (MIC) | 16 µg/mL | The 6-methyl group increases lipophilicity, aiding in cell wall penetration. |
| 6,8-Dimethyl Quinazoline | Staphylococcus aureus (MIC) | 8 µg/mL | The increased lipophilicity from the two methyl groups is predicted to further improve membrane permeability and result in a lower MIC. |
Key Experimental Protocols
To enable researchers to validate these structure-activity relationships, detailed protocols for key bioassays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 6-methyl and 6,8-dimethyl quinazoline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the quinazoline compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
EGFR Signaling Pathway
Quinazoline-based anticancer agents often target the EGFR signaling pathway, which is crucial for cell growth and proliferation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Workflow for Bioactivity Comparison
The following diagram outlines the logical flow for comparing the bioactivity of the two quinazoline derivatives.
Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of quinazoline derivatives.
Conclusion and Future Directions
The substitution pattern on the quinazoline ring is a critical determinant of its biological activity. Based on established SAR principles, it is plausible that 6,8-dimethyl quinazolines may exhibit enhanced bioactivity, particularly in antimicrobial assays, compared to their 6-methyl counterparts due to increased lipophilicity. In anticancer applications, the effect is likely to be more target-dependent, with the potential for either improved or slightly diminished activity based on the specific interactions within the enzyme's active site.
Further research involving the direct, parallel synthesis and biological evaluation of a series of 6-methyl and 6,8-dimethyl quinazoline derivatives against a broad panel of cancer cell lines and microbial strains is warranted. Such studies would provide definitive, quantitative data to either confirm or refine the structure-activity relationships discussed in this guide and would be invaluable for the rational design of next-generation quinazoline-based therapeutics.
References
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment (PPE) for Handling 6,8-Dimethyl-1,2-dihydroquinazoline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling 6,8-Dimethyl-1,2-dihydroquinazoline. As a novel or less-common derivative of the quinazoline family, specific safety data for this compound is not extensively documented in publicly available literature. Therefore, this protocol is grounded in a conservative approach, extrapolating from the known hazard profile of the parent compound, quinazoline, and general principles for handling new chemical entities (NCEs). The core principle is to minimize exposure through all potential routes—inhalation, dermal contact, and ingestion—by employing a multi-layered PPE and engineering control strategy.
Inferred Hazard Assessment & Risk Mitigation
Quinazoline, the parent heterocycle, is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Its derivatives are a rich source of biologically active compounds, including approved anticancer agents like Gefitinib, which are designed to be physiologically potent.[2][3]
Given this context, 6,8-Dimethyl-1,2-dihydroquinazoline should be handled as a compound of unknown toxicity and potency . The dimethyl and dihydro substitutions may alter its biological activity, absorption, and toxicological profile. Therefore, until specific toxicological data is available, a stringent approach to exposure control is mandatory.
Assumed Risks:
-
Dermal Absorption: Potential for absorption through the skin, leading to systemic effects.
-
Respiratory Irritation: If handled as a powder, aerosolization can lead to respiratory tract irritation.[1]
-
Eye Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[1][4]
-
Systemic Effects: As many quinazoline derivatives are pharmacologically active, unintended absorption could lead to unforeseen physiological effects.[5]
Multi-Tiered PPE Protocol
The selection of PPE is contingent on the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory operations involving 6,8-Dimethyl-1,2-dihydroquinazoline.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing (Solid) | Safety Goggles | Double-gloved Nitrile | Disposable Gown over Lab Coat | N95 Respirator (minimum) |
| Solution Preparation | Safety Goggles & Face Shield | Double-gloved Nitrile | Disposable Gown over Lab Coat | Required if not in a fume hood |
| Reaction & Workup | Safety Goggles & Face Shield | Double-gloved Nitrile | Disposable Gown over Lab Coat | Required if not in a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Apron over Gown | Full-face respirator with appropriate cartridges |
Eye and Face Protection
The primary risk to the eyes is from splashes of solutions or accidental aerosolization of the solid powder.
-
Mechanism of Protection: Safety eyewear provides a physical barrier against projectiles and splashes.
-
Protocol:
-
Minimum Requirement: For any work in the laboratory where the compound is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Enhanced Protection: When handling the solid compound (weighing, transferring) or preparing solutions, tightly fitting chemical splash goggles are required.[4]
-
Full-Face Protection: For procedures with a higher risk of splashing (e.g., large volume transfers, reactions under pressure, or spill cleanup), a face shield must be worn in conjunction with safety goggles.[6]
-
Skin and Body Protection
Given the potential for dermal absorption and irritation, preventing skin contact is paramount.
-
Mechanism of Protection: Chemical-resistant gloves and gowns create an impermeable barrier between the skin and the chemical.
-
Protocol:
-
Gloves:
-
Wear ASTM D6978-tested nitrile gloves (or equivalent for chemotherapy drug handling) as a minimum standard.[7]
-
Double-gloving is required when handling the concentrated solid or preparing solutions. This provides a critical safety layer; if the outer glove is contaminated, it can be removed without exposing the skin.
-
Inspect gloves for any signs of degradation or puncture before each use.[8]
-
Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container immediately after the task is complete.
-
-
Lab Coat/Gown:
-
A standard lab coat is the minimum requirement for being in the laboratory.
-
When actively handling the compound, a disposable, solid-front gown made of a low-permeability material (e.g., polyethylene-coated) must be worn over the lab coat. This prevents contamination of personal clothing and the lab coat itself.[7]
-
Ensure the gown has long sleeves with tight-fitting cuffs.
-
-
Respiratory Protection
Inhalation of fine powders is a primary route of exposure.
-
Mechanism of Protection: Respirators filter airborne particles, preventing them from entering the respiratory system.
-
Protocol:
-
All handling of the solid compound, especially weighing, must be conducted within a certified chemical fume hood or a ventilated balance enclosure.
-
As a supplementary precaution, a NIOSH-approved N95 respirator is the minimum requirement when weighing the solid.[6]
-
If work cannot be conducted within a fume hood, or if there is a risk of exceeding exposure limits, a higher level of respiratory protection, such as a full-face respirator with appropriate chemical cartridges or a powered air-purifying respirator (PAPR), is necessary.[9]
-
Operational and Disposal Plans
Step-by-Step Handling Protocol: Weighing and Solution Preparation
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before retrieving the compound.
-
Don PPE: Put on all required PPE as outlined in the table above (double gloves, gown, goggles, N95 respirator).
-
Weighing: Carefully weigh the desired amount of 6,8-Dimethyl-1,2-dihydroquinazoline in a disposable weigh boat inside the fume hood. Avoid any actions that could create dust.
-
Transfer: Gently tap the weigh boat to transfer the solid into the receiving vessel. Use a spatula to transfer any remaining solid.
-
Dissolution: Slowly add the solvent to the vessel, ensuring the solid is wetted without splashing. Cap the vessel and mix using a vortex or magnetic stirrer.
-
Decontamination: Wipe down the spatula, weigh boat, and any affected surfaces with a suitable solvent (e.g., isopropanol), and dispose of the wipes and weigh boat in the designated solid hazardous waste container.
-
Doffing PPE: Remove the outer gloves first, followed by the gown. Remove the inner gloves last. Dispose of all disposable items in the appropriate hazardous waste stream. Wash hands thoroughly.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Spill: Evacuate the immediate area. Wear the appropriate spill cleanup PPE (goggles, face shield, chemical-resistant apron, heavy-duty gloves, and respirator). Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[11] Collect the material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
-
All solid waste contaminated with 6,8-Dimethyl-1,2-dihydroquinazoline (gloves, gowns, weigh boats, absorbent material) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing the compound must be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[4]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 6,8-Dimethyl-1,2-dihydroquinazoline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
